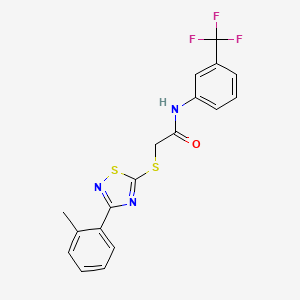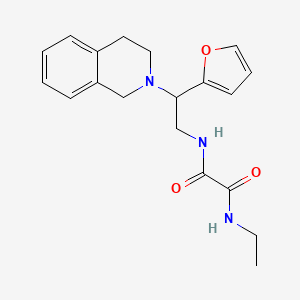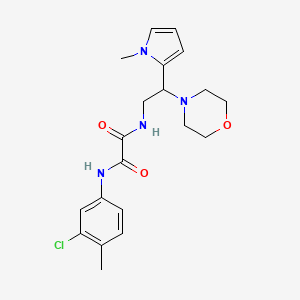
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H25ClN4O3 and its molecular weight is 404.9. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of an aryl or vinyl boronic acid with an organic halide or pseudohalide, catalyzed by a palladium complex. The resulting products find applications in the synthesis of pharmaceuticals, agrochemicals, and materials .
Transesterification Reactions
The compound is also employed in transesterification reactions. These reactions involve the exchange of ester groups between two molecules, often catalyzed by a Lewis acid. In organic synthesis, transesterification plays a crucial role in the preparation of various esters, which find applications in flavor and fragrance compounds, polymers, and biofuels .
Aminothiazoles as γ-Secretase Modulators
Researchers have explored aminothiazoles derived from this compound as potential γ-secretase modulators. γ-Secretase inhibitors are of interest in Alzheimer’s disease research, as they target the enzyme responsible for amyloid-β peptide production. These compounds may help regulate amyloid plaque formation and disease progression .
JAK2 Inhibitors for Myeloproliferative Disorders Therapy
The compound has been investigated for its potential as a JAK2 (Janus kinase 2) inhibitor. JAK2 plays a role in signaling pathways related to hematopoiesis and immune response. Inhibitors targeting JAK2 are being explored for the treatment of myeloproliferative disorders, including polycythemia vera and essential thrombocythemia .
TGF-β1 and Activin A Signaling Inhibitors
Pyridine derivatives derived from this compound have shown promise as inhibitors of TGF-β1 (transforming growth factor beta 1) and activin A signaling pathways. These pathways are involved in cell growth, differentiation, and tissue repair. Modulating these pathways may have implications in cancer therapy and tissue regeneration .
Alternative to Boronic Acid in Suzuki-Miyaura Coupling
This compound serves as a stable alternative to traditional boronic acids in Suzuki-Miyaura palladium-catalyzed cross-coupling reactions. Its use avoids the need for handling air-sensitive boronic acids and provides a convenient route to diverse biaryl compounds .
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-14-5-6-15(12-16(14)21)23-20(27)19(26)22-13-18(17-4-3-7-24(17)2)25-8-10-28-11-9-25/h3-7,12,18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZWHIMZZLWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

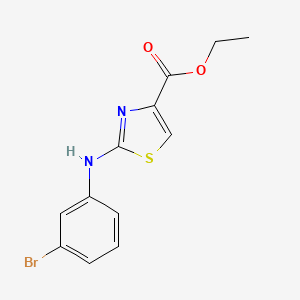
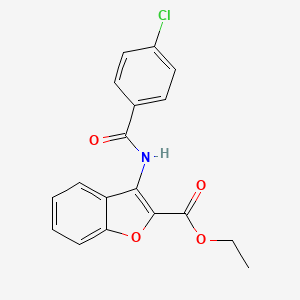
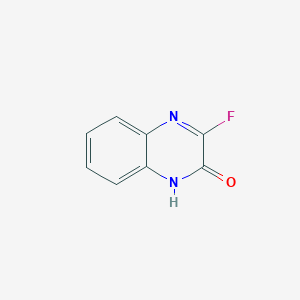
![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
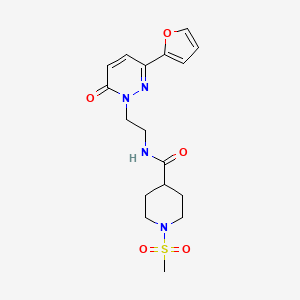
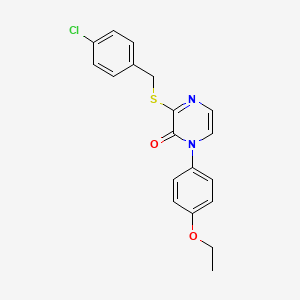
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)
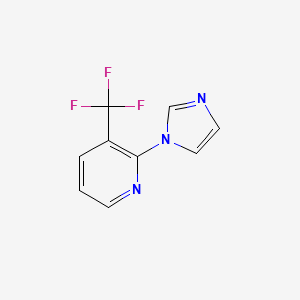
![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)
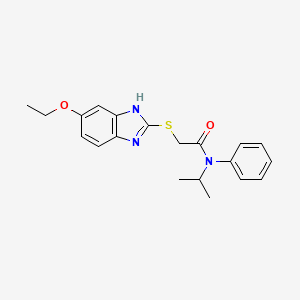
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
